Gadopiclenol

描述

Evolution of Magnetic Resonance Imaging Contrast Agents in Preclinical and Basic Science Research

The advent of gadolinium-based contrast agents in the 1980s revolutionized MRI, significantly enhancing the diagnostic capabilities of the modality. appliedradiology.comcurremr.com These agents work by shortening the T1 relaxation time of water protons in their vicinity, leading to a brighter signal on T1-weighted images and thereby improving the visualization of anatomical structures and pathologies. nih.govnih.gov

Early research focused on the fundamental paramagnetic properties of the gadolinium ion (Gd³⁺). appliedradiology.com However, the free Gd³⁺ ion is toxic due to its similar ionic radius to calcium, allowing it to interfere with vital calcium-dependent biological processes. qeios.comresearchgate.net This necessitated the development of chelating ligands—organic molecules that bind tightly to the Gd³⁺ ion, rendering it biocompatible while preserving its paramagnetic effect. appliedradiology.comresearchgate.net

The initial wave of GBCAs was predominantly composed of linear chelates. mdpi.comappliedradiology.com While effective, preclinical studies and later clinical observations raised concerns about their stability and the potential for gadolinium release and deposition in tissues, particularly in patients with impaired renal function. mdpi.comappliedradiology.comqeios.com This led to a paradigm shift in research towards the development of macrocyclic GBCAs.

Rationale for Novel Macrocyclic Gadolinium Chelates in Academic Research Methodologies

The academic and research communities have increasingly focused on macrocyclic GBCAs due to their superior thermodynamic and kinetic stability compared to their linear counterparts. mdpi.comemjreviews.comrsna.org The macrocyclic structure features a pre-organized cavity that encapsulates the gadolinium ion more securely, reducing the likelihood of dechelation and the release of free Gd³⁺. mdpi.comappliedradiology.comrsna.org

The primary motivations for the development of new macrocyclic agents like Gadopiclenol in a research context include:

Enhanced Stability: The core objective is to create a more inert complex that minimizes gadolinium deposition in the body over the long term. qeios.comrsna.org Research has shown that even with macrocyclic agents, trace amounts of gadolinium can be retained in tissues like the brain and bone. appliedradiology.comrsna.org Therefore, the quest for even greater stability remains a key driver.

Increased Relaxivity: Relaxivity (r1) is a measure of a contrast agent's efficiency in enhancing the MRI signal at a given concentration. drugbank.comnih.gov Agents with higher relaxivity can produce comparable or even superior image contrast at lower doses of gadolinium. wikipedia.orgrsna.org This is a significant area of academic investigation, as it directly addresses concerns about gadolinium exposure. rsna.orgdiagnosticimaging.com

Positioning this compound within Contemporary Contrast Agent Academic Research Frameworks

This compound represents a significant advancement within the current landscape of MRI contrast agent research. mdpi.comresearchgate.net It is a macrocyclic, non-ionic GBCA based on a pyclen structure. drugbank.commriquestions.comnih.gov Its design incorporates features aimed at optimizing both stability and relaxivity.

Key characteristics that position this compound at the forefront of academic research include:

High Relaxivity: this compound exhibits a significantly higher r1 relaxivity compared to many other commercially available GBCAs. mdpi.commyesr.org In human serum at 37°C, its r1 relaxivity is approximately 12.8 mM⁻¹s⁻¹ at 1.5 T and 11.6 mM⁻¹s⁻¹ at 3.0 T. mdpi.comradiopaedia.orgnih.gov This is roughly two to three times higher than that of many other macrocyclic agents. nih.govmyesr.org This high relaxivity is attributed to its optimized chemical structure which allows for improved access of water molecules to the gadolinium ion. researchgate.netmriquestions.com

High Stability: Preclinical studies have demonstrated this compound's high kinetic inertness. mriquestions.comnih.gov Under acidic conditions, it has a dissociation half-life of approximately 20 days, which is substantially longer than that of other macrocyclic agents like gadobutrol (B1674391) (18 hours) and gadoterate (B1198928) (4 days). rsna.orgmriquestions.comnih.govresearchgate.net This enhanced stability is a critical feature in the context of minimizing long-term gadolinium retention.

Dose Reduction Potential: The high relaxivity of this compound allows for the use of a lower dose to achieve diagnostic efficacy comparable to that of other GBCAs at their standard doses. rsna.orgdiagnosticimaging.comresearchgate.net Numerous preclinical and clinical studies have shown that a 0.05 mmol/kg dose of this compound is non-inferior to a 0.1 mmol/kg dose of agents like gadobutrol for lesion visualization. rsna.orgresearchgate.net

The development of this compound is a direct result of rational drug design principles applied to the field of MRI contrast agents. researchgate.net Its unique pyclen-based macrocyclic structure is a testament to the ongoing efforts in academic and industrial research to refine the properties of GBCAs, pushing the boundaries of both efficacy and safety in medical imaging. mriquestions.comresearchgate.net

Detailed Research Findings

Extensive research has characterized the physicochemical and pharmacokinetic properties of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 970.11 g/mol | mriquestions.com |

| Structure | Macrocyclic, non-ionic, pyclen-based | drugbank.commriquestions.comnih.gov |

| r1 Relaxivity (in human serum, 37°C) | 12.8 mM⁻¹s⁻¹ at 1.5 T | mdpi.comradiopaedia.orgnih.gov |

| 11.6 mM⁻¹s⁻¹ at 3.0 T | mdpi.comradiopaedia.orgnih.gov | |

| Dissociation Half-Life (pH 1.2, 37°C) | 20 ± 3 days | mdpi.commriquestions.comnih.govresearchgate.net |

| Protein Binding | No significant protein binding | nih.govmriquestions.comnih.govresearchgate.net |

Comparative Relaxivity of GBCAs (r1 in human serum at 1.5 T, 37°C)

| Compound | r1 Relaxivity (mM⁻¹s⁻¹) | Source |

|---|---|---|

| This compound | 12.8 | mdpi.comradiopaedia.orgnih.gov |

| Gadobutrol | ~5.0 | rsna.org |

| Gadoterate meglumine | 3.6 - 5.3 | researchgate.net |

| Gadobenate dimeglumine | 6.7 - 7.9 | researchgate.net |

Comparative Kinetic Stability of GBCAs (Dissociation Half-Life)

| Compound | Dissociation Half-Life | Source |

|---|---|---|

| This compound | 20 ± 3 days | mdpi.commriquestions.comnih.govresearchgate.net |

| Gadoterate | 4 ± 0.5 days | nih.gov |

| Gadobutrol | 18 hours | rsna.orgnih.gov |

| Gadodiamide (B1674392) | < 5 seconds | nih.gov |

| Gadopentetate | < 5 seconds | nih.gov |

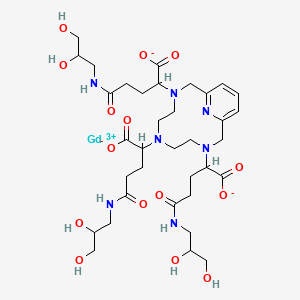

Structure

2D Structure

属性

Key on ui mechanism of action |

Gadopiclenol is a macrocyclic non-ionic complex of gadolinium and a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadopiclenol accumulates. |

|---|---|

CAS 编号 |

933983-75-6 |

分子式 |

C35H54GdN7O15 |

分子量 |

970.1 g/mol |

IUPAC 名称 |

2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+) |

InChI |

InChI=1S/C35H57N7O15.Gd/c43-19-24(46)14-36-30(49)7-4-27(33(52)53)40-10-12-41(28(34(54)55)5-8-31(50)37-15-25(47)20-44)17-22-2-1-3-23(39-22)18-42(13-11-40)29(35(56)57)6-9-32(51)38-16-26(48)21-45;/h1-3,24-29,43-48H,4-21H2,(H,36,49)(H,37,50)(H,38,51)(H,52,53)(H,54,55)(H,56,57);/q;+3/p-3 |

InChI 键 |

GNRQMLROZPOLDG-UHFFFAOYSA-K |

SMILES |

C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3] |

规范 SMILES |

C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3] |

同义词 |

3,6,9,15-Tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, alpha, alpha', alpha''-tris(3-((2,3-dihydroxypropyl)amino)-3-oxopropyl)-, gadolinium salt (1:1) Gadolinium 2,2',2''-(3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoate) gadopiclenol |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Gadopiclenol

Precursor Synthesis and Intermediate Characterization for Gadopiclenol

The synthesis of this compound begins with the pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) macrocycle. nih.gov A key precursor is the Gd complex of PCTA-tris-glutaric acid, which is formed from the PCTA (3,6,9-triaza-1(2,6)-pyridinacyclodecaphane-3,6,9-triyl)triacetic acid) ligand. nih.govgoogle.comnih.gov The synthesis of PCTA and its derivatives can be challenging, often involving multi-step sequences. uniovi.es

A common route involves the alkylation of the pyclen macrocycle. nih.govnih.gov For instance, pyclen is alkylated with three equivalents of diethyl 2-bromopentanedioate, resulting in a hexaester intermediate. nih.govnih.gov This intermediate is then saponified (hydrolyzed under basic conditions) to produce the corresponding hexacarboxylic acid derivative. nih.govnih.gov This polyacid is then complexed with gadolinium(III) oxide (Gd₂O₃) to form the Gd(PCTA-tris-glutaric acid) precursor. nih.govgoogle.com The final step to this compound is the amidation of this precursor with isoserinol (3-aminopropane-1,2-diol). nih.govnih.gov

Intermediate characterization is crucial throughout the synthesis. High-Performance Liquid Chromatography (HPLC) is extensively used to monitor reaction progress and characterize the purity of intermediates and the final product. google.comnewdrugapprovals.org For example, HPLC analysis of the Gd(PCTA-tris-glutaric acid) intermediate reveals a mixture of stereoisomers. google.comnewdrugapprovals.org

Ligand Design and Macrocyclization Strategies for this compound Complexation

The ligand for this compound is a derivative of PCTA, a 12-membered pyridine-containing tetraazamacrocycle. umons.ac.beuniovi.es The design of this ligand was a multiparametric process aimed at achieving high stability and relaxivity. nih.gov The rigid PCTA framework enhances the kinetic inertness of the gadolinium complex. nih.govumons.ac.be The pendant arms were optimized to create steric hindrance around the gadolinium ion, further reinforcing stability, while still allowing two water molecules to coordinate directly to the metal center. nih.govumons.ac.be

Macrocyclization is the key step in forming the pyclen backbone. The Richman-Atkins reaction is a common strategy, involving the reaction of a tosyl-protected triamine with a 2,6-disubstituted pyridine (B92270), such as 2,6-bis(bromomethyl)pyridine, in the presence of a base like potassium carbonate. uniovi.esnih.gov Researchers have developed alternative methods to improve efficiency. One such method uses a linear tri-N-alkylated triamine synthon with masked acetate (B1210297) arms, which undergoes macrocyclization with a dibromomethyl pyridine. researchgate.net This process benefits from a sodium template effect, achieving high yields for the cyclization step. researchgate.net

The general synthetic pathway can be summarized in the table below.

| Step | Reactants | Product | Key Conditions |

| 1. Macrocyclization | Tosyl-protected triamine, 2,6-bis(bromomethyl)pyridine | Protected Pyclen Macrocycle | Potassium Carbonate (base) |

| 2. Deprotection | Protected Pyclen Macrocycle | Pyclen | Strong acid |

| 3. Alkylation | Pyclen, Diethyl 2-bromopentanedioate | Hexaester Intermediate | 3 equivalents of alkylating agent |

| 4. Saponification | Hexaester Intermediate | Hexacarboxylic Acid (PCTA-tris-glutaric acid) | Alkaline hydrolysis |

| 5. Amidation | Gd(PCTA-tris-glutaric acid) complex, Isoserinol | This compound | Peptidic coupling |

This table provides a generalized overview of the synthetic steps.

Gadolinium Complexation and Purification Techniques for this compound Production

The complexation of the gadolinium ion (Gd³⁺) into the final ligand is a critical step. Typically, a gadolinium salt, such as gadolinium(III) oxide (Gd₂O₃) or gadolinium(III) chloride (GdCl₃), is reacted with the synthesized ligand in an aqueous solution. nih.govnih.govgoogle.com The reaction is often performed at elevated temperatures (e.g., 50-100 °C) to ensure complete complexation. google.com The pH of the solution is carefully controlled, often adjusted to a neutral range after complexation. google.com

Purification of the final this compound product is essential to remove unreacted starting materials, particularly toxic free gadolinium ions, and any byproducts. google.com A multi-step purification process is employed. swissmedic.ch Ion-exchange chromatography is a key technique, using cation exchange resins, anion exchange resins, and chelating resins to capture free metal ions and unreacted ligand. google.com Following ion exchange, the crude product may undergo further purification. One common method involves chromatography on a resin like Amberlite XAD 1600, eluting with a water-acetonitrile gradient to remove salts and other impurities. google.comnewdrugapprovals.org The final pure compound is often obtained as a white solid after freeze-drying. google.comnewdrugapprovals.org

Novel Synthetic Approaches and Yield Optimization in this compound Manufacturing Research

Research into the manufacturing of this compound focuses on improving efficiency, yield, and purity. The manufacturing process has been developed using a combination of traditional studies and Quality by Design (QbD) principles, which involve risk assessment and design of experiment (DoE) studies to identify critical process parameters. europa.eu

One area of research involves improving the macrocyclization step, which can suffer from modest yields. uniovi.es An alternative method reported in 2018 utilizes a specific triamine synthon that allows for a quantitative transformation to PCTA after a highly efficient macrocyclization step (87% yield). uniovi.esresearchgate.net This approach avoids some of the tricky deprotection and alkylation steps of more traditional routes. uniovi.es Another strategy involves synthesizing a dimeric form of the PCTA ligand, which could lead to binuclear Gd(III) complexes with potentially enhanced properties. nih.gov

Stereochemical Considerations in this compound Synthesis and its Implications

This compound possesses a complex stereochemistry. The molecule has six chiral centers: three on the glutaric acid moieties originating from the precursor and one on each of the three isoserinol side chains. nih.govgoogleapis.com This results in a total of 2⁶, or 64, possible stereoisomers. newdrugapprovals.orggoogleapis.com The commercially produced this compound is a mixture of these stereoisomers. europa.euacs.org

The precursor, Gd(PCTA-tris-glutaric acid), has three stereocenters, leading to eight possible stereoisomers (four pairs of enantiomers). nih.govgoogleapis.com These are often designated by the configuration at each chiral center, such as RRR and SSS, which are enantiomers (mirror images) of each other. google.comgoogleapis.com The other isomers are diastereomers of the RRR/SSS pair and can have different physicochemical properties. googleapis.com

Researchers have discovered that specific isomers of this compound and its precursor possess improved properties, particularly in terms of relaxivity and kinetic inertness (a measure of stability). google.comnewdrugapprovals.org The enantiomeric pair identified as RRR/SSS has been shown to be particularly effective. unideb.hu This has led to the development of stereoselective synthetic routes to produce these specific isomers in higher yields. google.comnewdrugapprovals.org A stereoselective synthesis for the RRR and SSS isomers of Gd(PCTA-tris-glutaric acid) has been developed using chiral starting materials like (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid or its (R)-(-) enantiomer. newdrugapprovals.org By controlling the stereochemistry of the precursor, the properties of the final this compound product can be fine-tuned, as the stereochemistry of the precursor largely determines the properties of the final conjugate. google.com The isolation of the most effective RRR/SSS enantiomer pair from a racemic mixture has been achieved using flash chromatography on a silica-C18 column. unideb.hu

| Isomer Type | Number of Stereocenters | Significance |

| Gd(PCTA-tris-glutaric acid) | 3 | Precursor to this compound; 8 possible stereoisomers exist. nih.govgoogleapis.com |

| This compound | 6 | Final product; 64 possible stereoisomers. nih.govgoogleapis.com |

| RRR/SSS Enantiomeric Pair | 3 (on precursor) | Identified as having superior relaxivity and kinetic stability. google.comunideb.hu |

Preclinical Pharmacodynamics and Molecular Mechanisms of Gadopiclenol Action

Relaxivity Characteristics of Gadopiclenol in Biologically Relevant Media Analogs

This compound is a gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance imaging (MRI) to enhance the visualization of lesions and abnormal vascularity. drugbank.compatsnap.com Its efficacy is rooted in its paramagnetic properties, which shorten the T1 (longitudinal) and T2 (transverse) relaxation times of water protons in its vicinity, leading to an increase in signal intensity on MRI images. drugbank.combraccomr.compatsnap.com The measure of this efficiency is termed relaxivity (r1 for T1 and r2 for T2). drugbank.combraccomr.com

This compound exhibits high r1 relaxivity, which is a distinguishing feature compared to other GBCAs. drugbank.comnih.gov This high relaxivity allows for effective contrast enhancement at a reduced dose of gadolinium. patsnap.combraccomr.com Studies have shown that this compound has a relaxivity (r1) in human serum of 12.8 mM⁻¹s⁻¹ at 1.5 T and 11.6 mM⁻¹s⁻¹ at 3 T, both at 37°C. nih.govnih.govresearchgate.net These values are approximately two to three times higher than those of other commercially available GBCAs. nih.govsemanticscholar.orguniroma1.it The relaxivity of this compound is maintained in various biological media, indicating its robustness in in vivo conditions. nih.govresearchgate.net

Table 1: Relaxivity of this compound in Different Media at 37°C

| Magnetic Field Strength | Medium | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| 0.47 T | Water | 12.5 | 14.6 | researchgate.net |

| 0.47 T | Biological Medium | 13.2 | 15.1 | researchgate.neteuropa.eu |

| 1.41 T | Water | 12.2 | - | nih.govnih.gov |

| 1.5 T | Water | - | - | |

| 1.5 T | Human Serum | 12.8 | 15.1 | nih.goveuropa.eu |

| 3 T | Water | - | - | |

| 3 T | Human Serum | 11.6 | 14.7 | nih.goveuropa.eu |

The high relaxivity of this compound is primarily attributed to its unique molecular structure. braccomr.comeuropa.eu Unlike most other GBCAs which have one water molecule in the inner coordination sphere of the gadolinium ion (hydration number, q=1), this compound has a hydration number of two (q=2). patsnap.combraccomr.comuniroma1.itappliedradiology.com This means two water molecules can directly bind to the gadolinium ion and exchange with the surrounding bulk water protons, a key process for enhancing proton relaxation. braccomr.comeuropa.eursc.org

The rate of this water exchange (1/τM) is a critical factor determining relaxivity. rsc.org For this compound, the water exchange is fast, which is crucial for achieving high relaxivity. nih.gov The proton relaxation mechanism is dominated by the rotational correlation time (τR), which is the time it takes for the molecule to rotate. nih.govumons.ac.be The relatively large molecular size of this compound leads to a slower rotational diffusion, which contributes to its high relaxivity. uniroma1.itresearchgate.net Furthermore, the hydrophilic polyalcohol side arms on the ligand may increase the number of water molecules in the second sphere, further contributing to the relaxivity. nih.gov

The relaxivity of GBCAs can be dependent on the strength of the magnetic field used in MRI. researchgate.net While many GBCAs show a decrease in relaxivity at higher magnetic field strengths, this compound demonstrates a relatively stable and high relaxivity across a range of clinically relevant magnetic field strengths, from 0.47 T to 9.4 T. nih.govsemanticscholar.orgresearchgate.netmdpi.com This is a significant advantage as it ensures consistent performance and high-quality images even at ultra-high field strengths. semanticscholar.org For instance, the r1 relaxivity in human serum only slightly decreases from 12.8 mM⁻¹s⁻¹ at 1.5 T to 11.6 mM⁻¹s⁻¹ at 3 T. nih.govnih.govresearchgate.net This stability is attributed to its molecular structure and water exchange dynamics. semanticscholar.org

Table 2: Influence of Magnetic Field Strength on this compound r1 Relaxivity in Human Serum at 37°C

| Magnetic Field Strength (T) | r1 Relaxivity (mM⁻¹s⁻¹) | Source |

|---|---|---|

| 0.47 | 13.2 | researchgate.net |

| 1.5 | 12.8 | nih.goveuropa.eu |

| 3 | 11.6 | nih.goveuropa.eu |

| 7 | 10.68 | nih.gov |

The relaxivity of this compound remains constant over a wide pH range, from 1 to 10. nih.govumons.ac.beresearchgate.net This indicates that its efficacy is not significantly affected by the varying pH environments within the body. nih.gov Above a pH of 10, the relaxivity decreases, which is thought to be due to competition from hydroxide (B78521) ions for coordination with the gadolinium ion. umons.ac.be

Temperature also influences the relaxivity of this compound. As the temperature decreases, the longitudinal relaxivity of this compound increases. nih.govumons.ac.be This behavior confirms that the water exchange rate is not the limiting factor for its relaxivity within the studied temperature range (5 to 45°C), which is characteristic of a fast water exchange mechanism. nih.govumons.ac.beresearchgate.net

Influence of Magnetic Field Strength on this compound Relaxivity

Interaction of this compound with Serum Proteins: In Vitro Binding Studies and Kinetic Analysis

In vitro studies have consistently shown that this compound has negligible binding to plasma proteins in humans, rats, and dogs. nih.govnih.govresearchgate.netresearchgate.net The protein binding in human plasma is reported to be as low as 0.5% and is independent of the concentration of this compound. nih.gov This lack of significant protein interaction is a key feature, as protein binding can alter the pharmacokinetic and relaxivity properties of a contrast agent. umons.ac.beresearchgate.net The high relaxivity of this compound is therefore an intrinsic property of the molecule itself and not a result of interactions with macromolecules like albumin. nih.govumons.ac.be The low protein binding also contributes to its rapid distribution in the extracellular fluids and subsequent elimination. braccomr.com

Cellular Uptake and Efflux Mechanisms of this compound in Model Cell Systems

Upon intravenous administration, this compound is rapidly distributed in the extracellular fluids. patsnap.combraccomr.com It does not significantly enter cells and is not metabolized. drugbank.comnih.gov The primary route of elimination is through the kidneys via glomerular filtration, with approximately 98% of the administered dose excreted unchanged in the urine within 48 hours. drugbank.com The lack of cellular uptake and metabolism is consistent with its design as an extracellular fluid agent. nih.gov Some studies have noted that gadolinium-based contrast agents can exhibit lysosomotropic behaviors, leading to lysosomal enlargement and injury in renal proximal tubule epithelial cells in vitro, though the direct implications for this compound's cellular transport in vivo require further specific investigation. researchgate.net

Bioreactivity of this compound with Endogenous Biological Ligands: Theoretical and In Vitro Investigations

A crucial aspect of the safety of any GBCA is its kinetic stability, which refers to its resistance to releasing the potentially toxic free gadolinium ion (Gd³⁺). braccomr.comnih.gov this compound exhibits high kinetic inertness, meaning it holds the gadolinium ion very tightly within its macrocyclic chelate structure. nih.govnih.govnih.gov

In vitro studies under highly acidic conditions (pH 1.2 at 37°C), which are designed to challenge the stability of the chelate, have shown that this compound has a dissociation half-life of approximately 20 days. braccomr.comnih.govnih.govresearchgate.net This is significantly longer than other macrocyclic GBCAs such as gadoterate (B1198928) (4 days) and gadobutrol (B1674391) (18 hours). braccomr.comnih.govrsna.org Furthermore, in the presence of endogenous competing ligands like zinc ions and phosphate (B84403) buffers, this compound demonstrates a low risk of dechelation. nih.govnih.gov This high kinetic stability minimizes the potential for gadolinium release in the body. braccomr.comnih.gov

Table 3: Kinetic Stability (Dissociation Half-life) of GBCAs at pH 1.2 and 37°C

| Gadolinium-Chelate | Structure Type | Dissociation Half-life (t₁/₂) | Source |

|---|---|---|---|

| This compound | Macrocyclic | ~20 days | braccomr.comnih.govnih.gov |

| Gadoterate | Macrocyclic | ~4 days | braccomr.comnih.govnih.gov |

| Gadobutrol | Macrocyclic | ~18 hours | braccomr.comnih.gov |

| Gadoteridol | Macrocyclic | ~4 hours | braccomr.com |

| Gadodiamide (B1674392) | Linear | <5 seconds | nih.govresearchgate.net |

| Gadopentetate | Linear | <5 seconds | nih.govresearchgate.net |

Receptor/Target Binding Profile of this compound in Isolated Non-human Tissues

This compound is designed as a non-specific, extracellular gadolinium-based contrast agent (GBCA). researchgate.netmriquestions.comnih.gov Its mechanism of action is not predicated on binding to specific biological receptors or targets. Instead, its primary pharmacodynamic effect is to shorten the T1 relaxation time of water protons in its immediate vicinity, thereby enhancing the signal in magnetic resonance imaging (MRI). appliedradiology.com Preclinical studies have consistently demonstrated that this compound has a negligible affinity for binding to biological macromolecules, such as plasma proteins and red blood cells, across different species. researchgate.netmriquestions.comnih.govnih.gov

In vitro studies using equilibrium dialysis with radiolabeled 153Gd-gadopiclenol were conducted to quantify its binding to plasma proteins and its association with red blood cells in rats, dogs, and humans. nih.govnih.gov The results indicated that the binding to plasma proteins is negligible and independent of the concentration of this compound over the investigated range of 0.01 to 5 µmol/mL. nih.gov This lack of protein binding is a key feature, ensuring that the agent is freely distributed in the extracellular fluid and rapidly eliminated from the body. researchgate.netmriquestions.comresearchgate.net The relaxivity data in human serum also support the absence of protein binding, as a significant increase in relaxivity, which would be expected upon protein interaction, is not observed. researchgate.netmriquestions.comnih.govresearchgate.net

Secondary pharmacodynamic studies, which would typically investigate interactions with a range of receptors and enzymes, have not been conducted with this compound, as it is intended for diagnostic purposes only and does not have a specific pharmacological target. europa.eu The primary focus of preclinical evaluation has been on its efficacy as a contrast agent and its safety profile, particularly its high kinetic stability, which minimizes the release of free gadolinium ions. researchgate.netmriquestions.com

| Species | Tissue Component | Binding Percentage | Concentration Range (µmol/mL) |

|---|---|---|---|

| Rat | Plasma Proteins | 0% | 0.01 - 5 |

| Dog | Plasma Proteins | 1.4% | 0.01 - 5 |

| Human | Plasma Proteins | 0.0% - 1.8% | 0.01 - 5 |

| Red Blood Cells | 0.0% - 0.1% |

Molecular Design Principles of this compound

The molecular structure of this compound is the result of a deliberate and multiparametric rational drug design process aimed at creating a highly effective and stable MRI contrast agent. researchgate.netnih.gov The key molecular features were engineered to optimize relaxivity—the measure of a contrast agent's efficiency—while ensuring high kinetic inertness to prevent the in vivo release of toxic gadolinium ions. researchgate.netnih.gov

Pyridin-containing Macrocyclic Ligand: this compound is built upon a pyclen-based macrocyclic structure, specifically a 12-membered macrocycle known as PCTA (3,6,9-triaza-1(2,6)-pyridinacyclodecaphane). nih.govresearchgate.netuniovi.es This macrocyclic framework provides a rigid and pre-organized cavity that strongly chelates the gadolinium (Gd³⁺) ion. nih.govnih.gov The inclusion of a pyridine (B92270) ring within the macrocycle contributes to the structural rigidity of the ligand. uniovi.esnih.gov This high degree of structural pre-organization is crucial for the thermodynamic stability and, more importantly, the kinetic inertness of the resulting gadolinium complex, making it highly resistant to dissociation in the physiological environment. nih.govresearchgate.netmdpi.com

Inner-Sphere Water Molecules: A defining feature of this compound, distinguishing it from most other clinically approved GBCAs, is the presence of two water molecules directly coordinated to the gadolinium ion in the inner sphere (hydration number, q = 2). appliedradiology.comresearchgate.netmdpi.comnih.gov The relaxivity of a GBCA is directly proportional to the number of inner-sphere water molecules. mdpi.com By doubling the number of these water molecules compared to agents with q = 1, the potential for T1 relaxation enhancement is significantly increased. appliedradiology.comresearchgate.net The PCTA ligand structure, with its seven donor atoms, leaves just enough space for two water molecules to complete the preferred coordination number of nine for the Gd³⁺ ion. nih.govresearchgate.netnih.gov

Steric Constraints: The design of this compound incorporates steric constraints to further enhance the stability of the complex. researchgate.netnih.govnih.govresearchgate.net The pendant arms attached to the macrocycle are optimized to create a degree of steric hindrance around the gadolinium ion. nih.gov This steric bulk helps to "lock" the gadolinium ion within the macrocyclic cage, increasing the kinetic inertness of the complex and reducing the likelihood of quenching relaxivity by endogenous ions. researchgate.netnih.govresearchgate.net The addition of these arms contributes to the ligand's conformational rigidity, which is a key factor in its high stability. vueway-global.com

Pharmacokinetic Characterization of Gadopiclenol in Preclinical in Vivo Models

Absorption and Distribution Patterns of Gadopiclenol in Rodent Models

Following intravenous administration, this compound is rapidly distributed into the extracellular fluids. braccomr.com In rodent models, particularly rats, studies have demonstrated that the volume of distribution is consistent with its allocation within the extracellular water. europa.eu Research indicates that the oral absorption of this compound is poor in rats. braccomr.com Specifically, in nursing rat pups, the oral absorption was determined to be 3.6%. rxlist.com

A very low degree of binding to plasma proteins has been observed in vitro across different species, including rats. europa.eu This minimal protein binding is independent of the concentration of the compound. Furthermore, binding to red blood cells was also found to be low in rats. The distribution pattern of this compound in animal models shows the highest concentrations of gadolinium in the kidneys, followed by the liver, skeletal muscles, skin, brain/cerebellum, and bone. europa.eu Studies in lactating rats have shown minimal transfer of this compound into maternal milk. braccomr.com

Biotransformation Pathways and Metabolite Identification of this compound in Non-human Species

Preclinical studies have consistently shown that this compound is not metabolized in animal models. pharmacompass.comrxlist.comdrugbank.com In vitro metabolic stability tests conducted in various species, including rats, rabbits, dogs, and monkeys, have confirmed that this compound remains unchanged. Analysis of urine and plasma from animal studies revealed that the compound is retrieved in its original, unchanged form, with no metabolites being detected. This lack of biotransformation is a key characteristic of this compound's pharmacokinetic profile. fda.gov

Excretion Routes and Clearance Dynamics of this compound in Animal Studies

The primary route of elimination for this compound in animal models is through the kidneys via glomerular filtration. pharmacompass.comrxlist.comdrugbank.com In both rats and dogs, the vast majority of the administered dose is excreted in the urine. fda.gov Studies in dogs have shown that close to 100% of the administered dose is excreted within the first 24 hours post-injection. Specifically, in dogs, approximately 93.9% of the total radioactivity from radiolabeled this compound was recovered in the urine, with a smaller fraction of 5.7% found in the feces.

The total body clearance of this compound has been measured at 100 mL/min, with a renal clearance of 81 mL/min. pharmacompass.comdrugbank.com The elimination half-life is approximately 1.5 hours. pharmacompass.comdrugbank.com

Table 1: Pharmacokinetic Parameters of [¹⁵³Gd]-Gadopiclenol in Dogs

| Parameter | Value (Mean ± SD) |

|---|---|

| Elimination Half-Life (t½β, h) | 0.99 ± 0.01 |

| Area Under the Curve (AUC₀-inf, nmol·h/mL) | 957 ± 77 |

| Total Clearance (Clt, mL/h/kg) | 206 ± 16 |

| Volume of Distribution at Steady State (Vdss, mL/kg) | 239 ± 8 |

Data from a study with a 0.2 mmol Gd/kg dose in 6 dogs (3 male, 3 female).

Compartmental and Non-Compartmental Pharmacokinetic Modeling of this compound in Preclinical Research

The pharmacokinetic profile of this compound has been analyzed using both compartmental and non-compartmental models in preclinical research. In dogs, the plasma concentration of total radioactivity declined in a bi-exponential manner following a single intravenous bolus, indicating a multi-compartmental distribution. The pharmacokinetic parameters derived from these studies, such as clearance and volume of distribution, are consistent with those of other extracellular, non-specific GBCAs. nih.govresearchgate.net

A study in rats with brain tumors utilized pharmacokinetic modeling of plasma, tumor, and muscle concentrations. europa.eu This research demonstrated a linear correlation between the measured concentration of this compound and the estimation of concentration by MRI, which is consistent with passive diffusion of the drug. europa.eu The comprehensive nonclinical program, which included these pharmacokinetic studies, has supported the characterization of this compound's behavior in vivo. fda.gov

Advanced Analytical Methodologies for Gadopiclenol Quantification and Characterization

Spectroscopic Techniques for Structural Elucidation and Confirmation of Gadopiclenol

The definitive structure of this compound was established through a combination of several spectroscopic techniques, each providing unique insights into its molecular architecture. europa.eu These methods are fundamental in confirming the identity and structural integrity of the active pharmaceutical ingredient. pharmaknowledgeforum.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy were instrumental in elucidating the complex structure of this compound. europa.eu NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecule's framework and the confirmation of its constituent parts. researchgate.netfiveable.me ¹⁷O NMR measurements were specifically used to determine the water residence time (τM), a key parameter for understanding the relaxivity of the contrast agent. nih.gov

Mass Spectrometry (MS) : Mass spectrometry was used to confirm the molecular weight of this compound, which is 970.11 g/mol . europa.eunih.gov High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. pharmaknowledgeforum.com

Infrared (IR) Spectroscopy : IR spectroscopy helped in identifying the various functional groups present in the this compound molecule. europa.eu This technique measures the absorption of infrared radiation by molecular bonds, with each bond type exhibiting a characteristic absorption frequency. fiveable.mesolubilityofthings.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectrophotometry was also part of the analytical arsenal (B13267) for characterizing this compound. europa.eu This method provides information about the electronic transitions within the molecule and can be used to identify chromophores. pharmaknowledgeforum.comsolubilityofthings.com

X-Ray Diffraction (XRD) : X-ray diffraction analysis indicated that this compound is an amorphous substance, meaning it lacks a long-range ordered crystalline structure. europa.eu XRD is a primary technique for studying the solid-state properties of pharmaceutical materials. americanpharmaceuticalreview.com

The collective data from these spectroscopic methods provided a complete and unambiguous confirmation of the chemical structure of this compound. europa.eu

Chromatographic Methods for Purity Assessment and Quantification of this compound

Chromatographic techniques are essential for separating this compound from any potential impurities and for its precise quantification in various samples. birchbiotech.commtoz-biolabs.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) : HPLC and UPLC are the workhorse methods for assessing the purity of this compound and quantifying it in different media. mtoz-biolabs.comnih.gov For instance, UPLC was used to measure this compound concentrations in n-octanol and phosphate-buffered saline to determine its partition coefficient (Log P). nih.gov High-performance liquid chromatography analysis of plasma and urine samples from preclinical studies revealed the presence of only unchanged this compound, indicating no metabolism. nih.gov These techniques, often coupled with mass spectrometry (LC-MS/MS), provide the sensitivity and specificity required for analyzing complex biological samples. nih.govfda.govnih.gov

Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) : This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the high sensitivity of ICP-MS for elemental detection. analytik-jena.comresearchgate.net LC-ICP-MS has been utilized to study the stability of this compound in human serum and to identify different gadolinium species in tissue extracts. nih.gov For example, in rat kidney extracts, LC-ICP-MS was able to identify intact this compound as well as a dicoupled gadolinium complex. nih.gov This method is crucial for speciation analysis, which is the identification and quantification of the different chemical forms of an element in a sample. analytik-jena.comresearchgate.net

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Application | Key Findings |

| UPLC | Determination of partition coefficient (Log P) | Measurement of this compound concentration in n-octanol and buffer. nih.gov |

| HPLC | Metabolism studies | Analysis of plasma and urine showed only unchanged this compound. nih.gov |

| LC-ICP-MS | Stability and speciation analysis | Determined gadolinium release in human serum and identified Gd species in rat kidney extracts. nih.gov |

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) for Gadolinium Content in this compound Preparations and In Vivo Samples

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for determining the total gadolinium content in a variety of samples with high sensitivity and accuracy. researchgate.netrsna.orgresearchgate.net

This technique was employed to measure gadolinium concentrations in brain, bone, kidney, liver, and muscle tissues in preclinical animal studies to assess gadolinium retention. fda.govrsna.org For example, in a study comparing this compound with other GBCAs in rats, ICP-MS was used to quantify the total gadolinium in brain tissue at various time points after injection. rsna.org The results showed that this compound, like other macrocyclic agents, resulted in significantly lower gadolinium concentrations compared to linear agents. rsna.org

Furthermore, laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) allows for the elemental mapping of gadolinium distribution within tissue sections, providing spatial information on its localization. researchgate.netrsna.org

Table 2: Gadolinium Concentration in Rat Cerebellum (nmol/g) at 1 and 12 Months Post-Injection

| Contrast Agent | 1 Month | 12 Months |

| This compound | 0.37 | 0.078 |

| Gadobutrol (B1674391) | 0.30 | 0.062 |

| Gadodiamide (B1674392) | 2.65 | - |

| Data sourced from a comparative study in rats. rsna.org |

Bioanalytical Method Validation for this compound in Preclinical Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, and dialysate for preclinical and clinical studies requires rigorously validated bioanalytical methods. europa.euajpsonline.comjgtps.comnih.gov This validation process ensures that the analytical method is accurate, precise, specific, sensitive, and reproducible for its intended purpose. europa.eujgtps.comnih.gov

For this compound, the bioanalytical methods, primarily based on liquid chromatography with tandem mass spectrometry (LC-MS/MS), were thoroughly validated according to international guidelines. europa.eunih.govfda.gov These validated methods were used to measure this compound concentrations in plasma for toxicokinetic studies in rats and dogs. nih.gov The validation confirms that the method can reliably quantify this compound in the complex environment of biological fluids, which is essential for the accurate assessment of its pharmacokinetic and toxicokinetic profiles. ajpsonline.comnih.govasiapharmaceutics.info The use of surrogate matrices in preclinical bioanalytical method validation is also a topic of discussion within the scientific community to reduce the use of animal-derived matrices. nih.gov

Radiopharmaceutical Labeling of this compound for In Vivo Preclinical Research Tracing

To facilitate in vivo preclinical research, particularly pharmacokinetic and biodistribution studies, this compound was radiolabeled with a gamma-emitting isotope, ¹⁵³Gd. nih.gov This radiolabeling allows for the sensitive and quantitative tracking of the compound throughout the body using gamma counting techniques. nih.govviamedica.plrsna.org

Pharmacokinetic studies in Beagle dogs were conducted using ¹⁵³Gd-labeled this compound. nih.gov The radiochemical purity of the ¹⁵³Gd-gadopiclenol was confirmed to be greater than 98% using radio-HPLC. nih.gov This ensures that the detected radioactivity accurately represents the distribution of the intact this compound molecule. nih.gov These radiotracer studies provided crucial data on the plasma pharmacokinetics, excretion, and protein binding of this compound. nih.gov For example, these studies demonstrated that this compound has negligible binding to plasma proteins in rats, dogs, and humans and is primarily excreted unchanged via the urine. nih.gov Such studies are a cornerstone of preclinical radiopharmaceutical development. nih.goviaea.org

Comparative Preclinical Studies of Gadopiclenol with Other Gadolinium Based Contrast Agents

Relative Relaxivity Performance Comparison of Gadopiclenol in In Vitro Conditions

The primary distinguishing feature of this compound is its high relaxivity, which is approximately two to three times greater than that of other GBCAs currently on the market. nih.govuniroma1.it This heightened relaxivity is attributed to its unique molecular design, which allows for the simultaneous access of two water molecules to the chelated gadolinium ion (Gd³⁺), a feature denoted by a hydration number (q) of 2. uniroma1.it In contrast, most other GBCAs have a hydration number of 1. uniroma1.it

In vitro studies have consistently demonstrated the superior relaxivity of this compound across various magnetic field strengths. In human serum at 37°C, this compound exhibits r1 relaxivity values of 12.8 mM⁻¹s⁻¹ at 1.5 Tesla (T) and 11.6 mM⁻¹s⁻¹ at 3.0 T. nih.govuniroma1.itmdpi.com These values are significantly higher than those of other macrocyclic agents like gadobutrol (B1674391), which has an r1 relaxivity of approximately 5.0 mM⁻¹s⁻¹ under similar conditions. rsna.org The high relaxivity of this compound is maintained without evidence of protein binding. nih.govmdpi.com

The nuclear magnetic relaxation dispersion (NMRD) profile of this compound confirms its high and stable relaxivity across a broad range of magnetic field strengths. nih.gov This characteristic is advantageous as it suggests that this compound can provide effective contrast enhancement in a variety of MRI scanners. researchgate.net

| Agent | r1 Relaxivity (mM⁻¹s⁻¹) in Human Serum at 37°C | Magnetic Field Strength (T) |

| This compound | 12.8 | 1.5 |

| 11.6 | 3.0 | |

| Gadobutrol | ~5.0 | 1.5 |

| Gadoterate (B1198928) | 4 ± 0.5 (dissociation half-life) | Not specified |

| Gadobenate dimeglumine | 6.7–7.9 | 1.5 |

| Gadopentetate dimeglumine | 3.6–5.3 | 1.5 |

| Gadoquatrane | 11.8 | 1.5 |

| 10.5 | 3.0 |

This table is based on data from multiple sources. nih.govuniroma1.itmdpi.comrsna.orgnih.gov

Comparative Kinetic Stability and Transmetallation Resistance of this compound: Theoretical and In Vitro Assessments

The stability of a GBCA is critical to minimize the in vivo release of toxic free Gd³⁺ ions. This stability is assessed through thermodynamic stability constants and kinetic inertness, with the latter being considered more significant for in vivo conditions. appliedradiology.orgappliedradiology.com Kinetic stability refers to the rate at which the gadolinium ion dissociates from its chelating ligand, a process that can be accelerated in acidic environments or in the presence of competing endogenous metal ions like zinc (transmetallation). appliedradiology.orgnih.gov

This compound demonstrates exceptionally high kinetic stability. braccomr.com In vitro studies under highly acidic conditions (pH 1.2) revealed a dissociation half-life of 20 ± 3 days for this compound. nih.govmdpi.com This is substantially longer than that of other macrocyclic agents such as gadoterate (4 ± 0.5 days) and gadobutrol (18 hours). nih.govrsna.org Linear GBCAs like gadodiamide (B1674392) and gadopentetate have dissociation half-lives of less than 5 seconds under the same conditions. nih.gov

The thermodynamic stability of this compound, indicated by a log Ktherm value of 19.7, is also robust. nih.gov When considering the more physiologically relevant conditional stability constant (log Kcond at pH 7.4), this compound's value of 15.5 is within the range of other marketed GBCAs. nih.gov

In transmetallation challenge assays, where the GBCA is exposed to competing metal ions like zinc, this compound exhibits high resistance to dissociation. nih.gov Studies have shown that in the presence of zinc chloride and a phosphate (B84403) buffer, this compound remains stable, further underscoring its high kinetic inertness. nih.gov This high stability is a key feature, suggesting a lower propensity for gadolinium release in the body. appliedradiology.comappliedradiology.com

| Gadolinium-Based Contrast Agent | Dissociation Half-Life (at pH 1.2, 37°C) | Thermodynamic Stability (log Ktherm) | Conditional Stability (log Kcond at pH 7.4) |

| This compound | 20 ± 3 days | 19.7 | 15.5 |

| Gadoterate | 4 ± 0.5 days | Not specified | Not specified |

| Gadobutrol | 18 hours | Not specified | Not specified |

| Gadodiamide | < 5 seconds | Not specified | Not specified |

| Gadopentetate | < 5 seconds | Not specified | Not specified |

This table is based on data from multiple sources. nih.govmdpi.comrsna.org

Comparative Pharmacokinetic Modeling of this compound in Non-human Primates and Other Animal Models

Pharmacokinetic studies in animal models are crucial for predicting the behavior of a drug in humans. medwinpublishers.com Studies involving this compound have been conducted in various species, including rats, dogs, and non-human primates, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govnih.gov

The pharmacokinetic profile of this compound in dogs is typical of an extracellular, nonspecific GBCA. nih.govnih.gov Following intravenous administration, it distributes within the extracellular fluid compartment and is excreted unchanged, primarily through the kidneys. researchgate.net There is no evidence of metabolism or protein binding in rats, dogs, or humans. nih.govresearchgate.net The elimination half-life from plasma in dogs is approximately 1.5 to 2 hours. researchgate.net

In a rat model of severe renal failure, this compound demonstrated a safety profile and gadolinium distribution comparable to other macrocyclic GBCAs. appliedradiology.com Furthermore, long-term gadolinium retention studies in healthy rat brains showed that this compound, like gadobutrol, resulted in significantly less gadolinium retention compared to the linear agent gadodiamide.

A study in juvenile cynomolgus monkeys evaluated the effects of repeated administration of gadobutrol, gadodiamide, and gadobenate dimeglumine, providing a comparative framework for macrocyclic and linear agents. nih.gov While this study did not directly include this compound, its findings on the lower retention of macrocyclic agents are relevant. Another study in a rat glioblastoma model demonstrated that this compound provided similar tumor enhancement at half the dose of gadobutrol, and significantly stronger enhancement at the same dose, highlighting the in vivo impact of its high relaxivity. nih.gov

Relative Biocompatibility Assessments of this compound in Cellular and Subcellular Models

The biocompatibility of this compound has been assessed through a range of in vitro and in vivo toxicology and safety pharmacology studies. nih.govfda.gov These studies are designed to identify any potential adverse effects at the cellular and subcellular levels.

In vitro genotoxicity assays, including the Ames test and a mouse lymphoma assay, have shown no evidence of mutagenic potential for this compound. nih.govdrugbank.com An in vivo micronucleus test in rats also returned negative results. nih.gov

Cellular toxicity studies are a standard part of preclinical evaluation. For instance, cytotoxicity of GBCAs has been assessed in various cell lines, such as NIH/3T3 cells, to evaluate cell viability and proliferation after exposure. nih.gov Specific in vitro studies on this compound's effects on cellular models like stably transfected HEK-293 cells (for hERG channel effects) have been conducted as part of its safety pharmacology assessment. nih.gov These studies showed a satisfactory tolerance in key body systems. nih.gov

Regulatory Science Framework for Preclinical Development of Gadopiclenol As a Contrast Agent

Non-Clinical Study Design Principles Specific to Gadopiclenol Development

The non-clinical development program for this compound was a comprehensive effort conducted in both Europe and the United States. nih.gov It included a series of studies designed to assess the safety profile of the agent for its intended diagnostic use. nih.govnih.gov The design of these studies was rooted in the unique chemical structure of this compound, which provides a higher relaxivity compared to other GBCAs. nih.gov This property allows for effective contrast enhancement at a lower dose of gadolinium. nih.govresearchgate.net

The preclinical studies were designed to thoroughly evaluate the pharmacokinetics, safety pharmacology, and toxicology of this compound. nih.gov A variety of animal models were utilized, including mice, rats, dogs, guinea pigs, and rabbits, to provide a comprehensive assessment across different species. nih.govnih.gov

Key areas of investigation in the non-clinical studies included:

Safety Pharmacology: These studies assessed the potential effects of this compound on major physiological systems, including the cardiovascular, respiratory, neurological, and renal systems. nih.govnih.gov

Toxicology: A wide range of toxicology studies were performed to investigate acute, extended single-dose, and repeated-dose toxicity. nih.govnih.gov Additionally, studies on reproductive and developmental toxicity, juvenile toxicity, genotoxicity, local tolerance, and potential for immediate hypersensitivity were conducted. nih.govnih.gov

Gadolinium Tissue Retention: Specific studies were designed to evaluate the potential for gadolinium retention in tissues, a known concern with GBCAs. nih.govbayer.com

The design of these studies aimed to establish a "no-observed-adverse-effect level" (NOAEL), which represents the highest dose at which no adverse effects are observed. nih.govnih.gov This is crucial for establishing a high safety margin for human use. nih.govnih.gov

Regulatory Guidelines Pertaining to Preclinical Animal Models for Contrast Agents (e.g., ICH guidelines)

The preclinical development of this compound adhered to international guidelines, including those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). nih.govtracercro.com These guidelines provide a standardized framework for conducting non-clinical safety studies to ensure the quality and consistency of data submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govtracercro.comeuropa.eu

The ICH guidelines, particularly the M3(R2) guideline on non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals, are central to this process. tracercro.com These guidelines outline the necessary scope and design of preclinical studies, including the use of relevant animal models. tracercro.comnih.gov For contrast agents like this compound, this involves selecting appropriate species and ensuring that the study design can adequately assess potential risks. nih.govnih.gov The FDA also provides specific guidance for developing medical imaging agents, which includes recommendations for nonclinical safety assessments. fda.gov

The choice of animal models is critical and must be scientifically justified. nih.gov For this compound, a range of species was used to provide a robust dataset. nih.gov The guidelines also specify the number of animals to be used per group to ensure statistical significance. nih.gov

Data Reporting Standards for Preclinical Regulatory Submissions of this compound Research

All data generated during the preclinical development of this compound must be reported according to strict standards for regulatory submissions. This ensures that regulatory agencies can effectively review the information and make informed decisions. The reporting standards are designed to ensure the uniformity, consistency, reliability, and quality of the data. kcasbio.com

The submission to regulatory bodies like the FDA and EMA includes a comprehensive dossier of all non-clinical data. europa.eufda.gov This includes detailed reports of the study methodologies, results, and analyses. The data must be presented in a clear and organized manner, often in a standardized format such as the Common Technical Document (CTD).

The documentation must be meticulous, allowing for complete traceability of the study conduct. rochester.edu This includes information on who performed the study, the procedures used, any issues encountered and how they were resolved, and the final results. rochester.edu

Adherence to Good Laboratory Practice (GLP) in this compound Preclinical Research

A cornerstone of the regulatory framework for preclinical development is the adherence to Good Laboratory Practice (GLP). nih.govrochester.eduresearcher.life GLP is a quality system of management controls for research laboratories and organizations to ensure the uniformity, integrity, and reliability of non-clinical safety tests. kcasbio.com

With the exception of initial dose-ranging studies, all safety pharmacology and toxicology studies for this compound were conducted in compliance with GLP principles. nih.govnih.gov This is a mandatory requirement for preclinical safety studies intended to support applications for marketing permits to regulatory authorities. kcasbio.comrochester.edu

Adherence to GLP encompasses all aspects of the study, including:

Organization and Personnel: Clearly defined roles and responsibilities. rochester.edu

Facilities and Equipment: Appropriate facilities and properly calibrated and maintained equipment. researcher.life

Standard Operating Procedures (SOPs): Detailed written procedures for all routine study activities. rochester.edu

Study Conduct: Proper planning, performance, monitoring, and documentation of the study. rochester.edu

Data Recording and Archiving: Accurate and secure recording and long-term storage of all raw data and study records. rochester.eduresearcher.life

The implementation of GLP ensures the quality and validity of the preclinical data for this compound, providing a reliable foundation for its subsequent clinical development and regulatory approval. nih.govkcasbio.com

Future Research Directions and Unexplored Avenues for Gadopiclenol Investigations

Development of Advanced In Vivo Preclinical Imaging Protocols Utilizing Gadopiclenol

The high relaxivity of this compound suggests its potential for use in advanced preclinical imaging protocols. nih.gov Future research could focus on leveraging this property to develop and refine imaging techniques in animal models. State-of-the-art animal MR systems, such as those operating at 9.4 T and 7 T, provide the necessary platform for such investigations. umcutrecht.nl The development of ultra-high-relaxivity contrast agents like this compound offers the potential to reduce the required dose in these preclinical studies. researchgate.net

Ongoing research is exploring the use of this compound in dynamic contrast-enhanced MRI modalities, including cardiovascular imaging. patsnap.com There is also potential to investigate its application in ultra-high field MRI systems, where its high relaxivity could theoretically offer improved resolution and diagnostic detail. patsnap.com Further preclinical studies could explore its utility in a wider range of disease models, building upon the initial findings in rat brain tumor models. radiopaedia.org The development of such advanced protocols will be crucial for fully understanding the diagnostic capabilities of this compound before broader clinical implementation.

Targeted Delivery Strategies and Nanoparticle Conjugation Research for this compound

A significant area of future research lies in the development of targeted delivery systems for this compound. By conjugating this compound to nanoparticles or other carrier molecules, it may be possible to enhance its accumulation in specific tissues or cell types. thno.orgmdpi.com This approach could lead to improved diagnostic accuracy for a variety of conditions.

Research into nanoparticle-based contrast agents is a rapidly growing field. mdpi.com Strategies include the encapsulation of paramagnetic complexes within a matrix or linking them to the surface of organic or inorganic structures. mdpi.com Various nanomaterials, such as liposomes, micelles, and carbon-based nanosystems, are being investigated as potential carriers. mdpi.com For instance, gadolinium-loaded polymeric nanoparticles have been designed for the diagnosis of liver cancer. nih.gov Another approach involves the use of gadolinium-hybridized mesoporous organosilica nanoparticles for targeted drug delivery and imaging. nih.gov

Future studies could explore the conjugation of this compound to specific targeting moieties, such as antibodies or peptides, to direct it to tumor cells or areas of inflammation. thno.orgnih.gov For example, nanoparticles can be engineered with targeting biomolecules that serve as carriers for specific delivery. thno.org The development of such targeted nanosystems could significantly enhance the signal intensity at the desired location, potentially allowing for earlier and more accurate disease detection. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions with Biological Systems

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules at an atomic level. kallipos.gryoutube.com These methods can provide valuable insights into the structure, stability, and dynamics of this compound and its interactions with biological systems.

MD simulations can be used to study the internal mobility of gadolinium chelates, which is a key factor influencing their relaxivity. epfl.ch By simulating the motion of the chelate and its bound water molecules, researchers can better understand the molecular factors that determine the efficiency of a contrast agent. epfl.chchimia.ch Such simulations have been applied to other gadolinium-based contrast agents to study their internal mobility and how it affects relaxivity. epfl.ch

Future computational studies on this compound could focus on several areas. For example, simulations could be used to:

Investigate the dynamics of the two inner-sphere water molecules and their exchange rates with bulk water, which is crucial for its high relaxivity. researchgate.netnih.gov

Model the interaction of this compound with biological macromolecules, such as proteins, to understand potential binding events.

Predict the stability of the this compound chelate under various physiological conditions.

Explore the structure-property relationships of the pyclen-based macrocyclic structure. researchgate.net

These computational approaches, which include methods like quantum chemistry and molecular mechanics, can complement experimental studies and guide the design of future contrast agents with improved properties. kallipos.gr

Exploration of Novel Bioreactivity Mechanisms of this compound at the Molecular Level

This compound's unique molecular structure is central to its mechanism of action. patsnap.com It is a macrocyclic, non-ionic complex of gadolinium. europa.eu The core of its function lies in the paramagnetic properties of the gadolinium ion (Gd³⁺), which, when exposed to a magnetic field, shortens the T1 relaxation time of nearby water protons, resulting in a brighter MRI signal. patsnap.comappliedradiology.com

A key feature of this compound is the presence of two inner-sphere water molecules, a characteristic that distinguishes it from many other GBCAs which typically have only one. researchgate.netnih.gov This "q=2" configuration is a primary contributor to its high relaxivity. nih.gov The ligand, a pyclen-based macrocycle, is designed to be highly stable, securely binding the gadolinium ion to minimize its release in the body. researchgate.netpatsnap.com The specific design includes optimized pendant arms that create enough space for two water molecules to access the gadolinium ion while enhancing the stability of the complex. nih.gov

Future research should continue to explore the molecular mechanisms that underpin this compound's high efficacy and stability. This includes further investigation into:

The precise dynamics of water exchange, which is a critical determinant of relaxivity.

The influence of the hydrophilic side chains on the molecule's interaction with its biological environment. researchgate.net

The potential for any transient interactions with endogenous molecules and how this might affect its biodistribution and enhancement properties.

A deeper understanding of these molecular-level processes will be essential for optimizing the use of this compound and for the rational design of the next generation of MRI contrast agents.

Environmental Impact and Biodegradation Research of this compound and Related Gadolinium Chelates

The increasing use of GBCAs has led to concerns about the release of gadolinium into the environment, a phenomenon referred to as anthropogenic gadolinium. rsna.orgnih.gov GBCAs are excreted from the body and can enter wastewater systems, eventually being detected in surface water and even drinking water. researchgate.net This has raised questions about the long-term environmental and potential health impacts. nih.govhealthmanagement.org

This compound's high stability is a key feature in this context. researchgate.netrsna.org Macrocyclic GBCAs like this compound are generally more resistant to releasing free gadolinium compared to linear agents. healthmanagement.orgbraccomr.com The high kinetic stability of this compound, with a longer dissociation half-life under acidic conditions compared to some other macrocyclic agents, is an important characteristic. researchgate.netrsna.orgmdpi.com

Future research in this area should focus on several key aspects:

Biodegradation Studies: Investigating the long-term fate and potential biodegradation of this compound in various environmental compartments, such as wastewater treatment plants and aquatic ecosystems. researchgate.net

Comparative Environmental Impact: Conducting studies to compare the environmental persistence and potential for transmetalation of this compound with other GBCAs under realistic environmental conditions.

Mitigation Strategies: Exploring and developing methods to reduce the amount of GBCAs entering the environment, which could include advanced water treatment processes or collection of residues at the point of use. rsna.orgresearchgate.net

Data Tables

Table 1: T1 Relaxivity of this compound and Other GBCAs

| Contrast Agent | r1 Relaxivity (mM⁻¹s⁻¹) in Human Serum at 3T |

|---|---|

| This compound | 11.6 nih.gov |

| Gadobutrol (B1674391) | 5.0 rsna.org |

| Gadoterate (B1198928) | Not specified in these sources |

| Gadobenate | Not specified in these sources |

Table 2: Kinetic Stability of this compound and Other GBCAs

| Gadolinium-Chelate | Structure Type | Dissociation Half-Life (t1/2) at pH 1.2, 37°C |

|---|---|---|

| This compound | Macrocyclic | 20 days rsna.orgmdpi.com |

| Gadoterate | Macrocyclic | 18 hours rsna.org or 4 days researchgate.net |

Note: Discrepancy in Gadoterate half-life exists in the sources.

常见问题

Q. What physicochemical properties of Gadopiclenol contribute to its high relaxivity, and how can these be leveraged in experimental MRI protocols?

this compound’s macrocyclic structure and high kinetic inertness enhance its relaxivity (r1 = 12.8 mM⁻¹·s⁻¹ at 1.41 T in human serum), enabling superior T1-weighted imaging at lower gadolinium doses . Researchers should measure relaxivity using nuclear magnetic relaxation dispersion (NMRD) profiles across field strengths (0.24 mT to 7 T) and compare results in water vs. biological matrices to account for protein interactions .

| Relaxivity (r1) | 1.41 T (Water) | 1.41 T (Human Serum) | 3 T (Human Serum) |

|---|---|---|---|

| This compound | 12.2 mM⁻¹·s⁻¹ | 12.8 mM⁻¹·s⁻¹ | 11.6 mM⁻¹·s⁻¹ |

| Gadobutrol | 5.2 mM⁻¹·s⁻¹ | 4.8 mM⁻¹·s⁻¹ | 4.0 mM⁻¹·s⁻¹ |

Q. What methodologies are recommended for assessing this compound’s kinetic stability in preclinical models?

Acid dissociation assays (pH 1.2, 37°C) and competitive binding studies with Zn²⁺/phosphate buffer are critical. This compound’s dissociation half-life (20 ± 3 days) exceeds gadoterate (4 days) and gadobutrol (18 hours), supporting its stability in vivo . Preclinical protocols should include inductively coupled plasma mass spectrometry (ICP-MS) to quantify free gadolinium in tissues, particularly in renal and hepatic models .

Advanced Research Questions

Q. How can researchers design dose-comparison studies to evaluate this compound’s efficacy against established GBCAs while minimizing gadolinium exposure?

Use randomized, double-blind crossover trials with adaptive dosing (e.g., 0.025–0.2 mmol/kg) and primary endpoints like Contrast-to-Noise Ratio (CNR) and lesion-to-brain ratio (LBR). In Phase III trials, this compound at 0.05 mmol/kg matched gadobenate dimeglumine (0.1 mmol/kg) in CNR, suggesting dose reduction feasibility . Include blinded reader assessments for lesion delineation and diagnostic confidence to mitigate bias .

Q. What statistical approaches are appropriate for analyzing non-inferiority in lesion visualization when comparing this compound at half-dose to full-dose gadobutrol?

Non-inferiority margins (e.g., ΔCNR < 15%) should align with clinical relevance. Mixed-effects models can account for inter-reader variability, while bootstrapping validates results in heterogeneous cohorts. In the PICTURE trial, non-inferiority was demonstrated using pre-specified criteria (border delineation, internal morphology, contrast enhancement) with 95% confidence intervals .

Q. How should conflicting data on radiologists’ preference between this compound and other GBCAs be reconciled in systematic reviews?

Meta-analyses should stratify studies by dose, field strength, and pathology. For example, while 58.3% of evaluations favored this compound for brain metastasis contouring, 22.2% preferred gadobenate dimeglumine, likely due to variability in lesion vascularity . Sensitivity analyses adjusting for MRI sequence parameters (e.g., T1-weighted vs. FLAIR) are essential .

Q. What preclinical models are most predictive of this compound’s safety profile in human populations?

Juvenile rat models and reproductive toxicity studies in rabbits are critical for pediatric and prenatal applications. This compound showed no adverse effects on fertility or development at exposures 44× the human dose in dogs . However, renal tubular vacuolation in rats (reversible) suggests monitoring glomerular filtration rate (GFR) in patients with renal impairment .

Methodological and Ethical Considerations

Q. In pharmacokinetic studies, what sampling protocols are validated for measuring gadolinium retention?

Serial blood sampling at 5, 15, 30, 60, and 120 minutes post-injection, combined with 24-hour urine collection, provides accurate AUC calculations. This compound’s extracellular distribution and lack of protein binding simplify compartmental modeling .

Q. How can in vitro assays test this compound’s dissociation kinetics under pathological conditions?

Simulate inflammatory environments using elevated Zn²⁺ concentrations (e.g., 10 mM) and low pH (5.5–6.5). This compound’s kinetic inertness under acidic conditions (t½ = 20 days) reduces dechelation risk compared to linear agents .

Q. What metrics are critical for comparing this compound-enhanced MRI outcomes across cohorts?

- Dice Similarity Coefficient (DSC): Quantifies contouring accuracy in radiotherapy planning (DSC > 0.7 indicates strong agreement) .

- Contrast Enhancement Percentage (E%): Higher E% with this compound correlates with improved lesion conspicuity .

- Lesion-to-Background Ratio (LBR): Non-significant differences vs. gadobutrol suggest comparable diagnostic performance at half-dose .

Q. What ethical considerations are essential in reproductive toxicity studies for this compound?

Follow Good Laboratory Practice (GLP) guidelines, with NOAEL (No Observed Adverse Effect Level) thresholds set at 8× human exposure in rats and 44× in dogs. Studies must include teratogenicity assessments in rabbits and postnatal development monitoring in juvenile models .

Data Contradictions and Future Directions

- Dose Efficacy Paradox: While this compound at 0.05 mmol/kg matches gadobenate dimeglumine (0.1 mmol/kg) in CNR , subjective reader preferences vary, necessitating standardized training for imaging interpretation .

- Long-Term Retention: Preclinical data show minimal gadolinium retention in rats, but human studies beyond 24 months are needed to confirm safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。